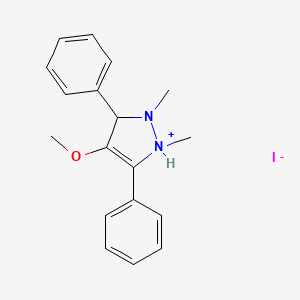![molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1](/img/structure/B14603500.png)
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. The structure consists of two fused rings, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octa-3,6-diene-2,8-dione can be achieved through the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. This reaction typically occurs at around 150°C, resulting in the formation of this compound . Further heating to 200°C leads to decarbonylation, producing tropone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled thermal rearrangement processes. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .
類似化合物との比較
Bicyclo[3.2.1]octa-2,6-diene: This compound shares a similar bicyclic structure but differs in the position of double bonds and functional groups.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing derivative exhibits different reactivity and applications due to the presence of a nitrogen atom in the ring.
Bicyclo[3.2.1]octane: A saturated version of the compound, lacking double bonds, which affects its chemical behavior and reactivity.
Uniqueness: Bicyclo[32
特性
CAS番号 |
61111-01-1 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC名 |
bicyclo[3.2.1]octa-3,6-diene-2,8-dione |
InChI |
InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H |
InChIキー |
CMPGKQMNONNQDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=O)C=CC1C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


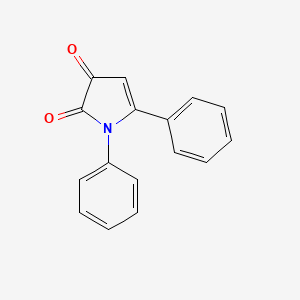
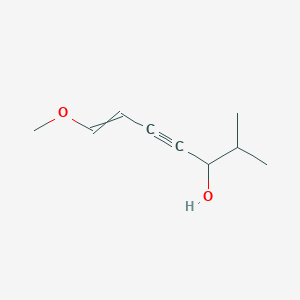
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
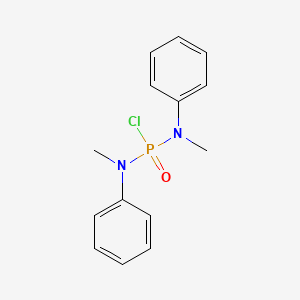
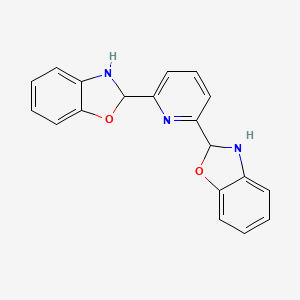

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)




